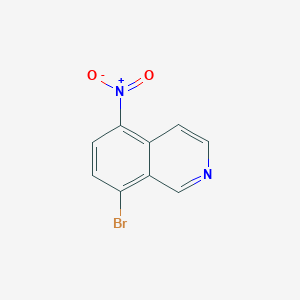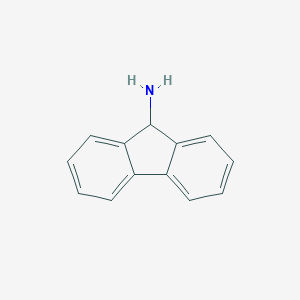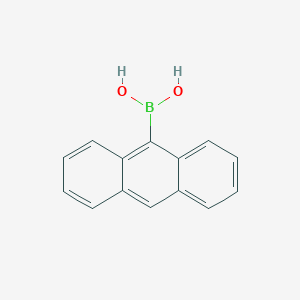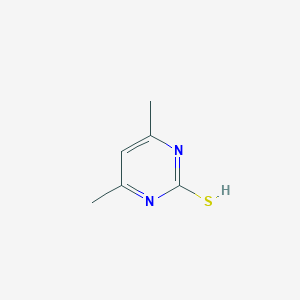
Quinuclidin-4-ylmethanamine
Overview
Description
Quinuclidin-4-ylmethanamine, also known as 1-azabicyclo[2.2.2]oct-4-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2. This compound is characterized by its unique structure, which includes a quinuclidine core. It is a colorless solid that is used in various chemical and pharmaceutical applications due to its basicity and reactivity.
Mechanism of Action
Target of Action
Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.
Substitution: Halogenated compounds and bases are often employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: The primary amine, this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Quinuclidin-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Quinuclidine
- Tropane
- Quinine
- Aceclidine
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)






![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
